

# A Comprehensive Spectroscopic Guide to Cerevisterol for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Cerevisterol*

CAS No.: 516-37-0

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This in-depth technical guide provides a detailed exploration of the spectroscopic data of **Cerevisterol**, a significant ergostane-type sterol. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, underpinned by field-proven insights and methodologies.

## Introduction to Cerevisterol: A Fungal Metabolite of Interest

**Cerevisterol**, chemically known as (22E)-ergosta-7,22-diene-3 $\beta$ ,5 $\alpha$ ,6 $\beta$ -triol, is a polyhydroxylated sterol with the molecular formula C<sub>28</sub>H<sub>46</sub>O<sub>3</sub> and a molecular weight of 430.7 g/mol [1]. First isolated from yeast (*Saccharomyces cerevisiae*), it is a derivative of ergosterol and is found in a variety of fungi[1]. Its unique structural features, including three hydroxyl groups and two double bonds, contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines. A precise understanding of its structure, confirmed through spectroscopic analysis, is paramount for its potential therapeutic applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like **Crevisterol**. A combination of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

## $^1\text{H}$ NMR Spectroscopy: A Proton's Perspective

The  $^1\text{H}$  NMR spectrum of **Crevisterol** provides crucial information about the chemical environment of each proton. The spectrum is typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ). Key characteristic signals are observed for the olefinic protons, protons attached to carbons bearing hydroxyl groups, and the numerous methyl groups.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Crevisterol** (in  $\text{CDCl}_3$ )

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~4.08	m	
H-6	~3.62	br s	
H-7	5.35	t	2.4
H-22	5.23	dd	15.6, 7.2
H-23	5.17	dd	15.0, 7.4

Note: Data compiled from multiple sources. Chemical shifts can vary slightly depending on the solvent and instrument frequency.

The downfield signals for H-7, H-22, and H-23 are characteristic of protons on double-bonded carbons. The protons on carbons bearing hydroxyl groups (H-3 and H-6) appear in the midfield region. The upfield region of the spectrum is crowded with signals from the steroidal backbone and the side chain's methyl and methylene groups.

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. Due to the complexity of the sterol skeleton, complete assignment often requires

2D NMR techniques.

Table 2: Partial  $^{13}\text{C}$  NMR Spectroscopic Data for **Cerevisterol** (in  $\text{CDCl}_3$ )

Carbon	Chemical Shift ( $\delta$ , ppm)
C-3	67.7
C-5	76.0
C-6	73.7
C-7	117.5
C-8	141.9
C-22	135.3
C-23	132.2

Note: This table presents a compilation of reported chemical shifts. A complete, definitively assigned  $^{13}\text{C}$  NMR table for **Cerevisterol** is not consistently available in a single source.

The signals for the carbons attached to hydroxyl groups (C-3, C-5, and C-6) are found in the 65-80 ppm range, while the olefinic carbons (C-7, C-8, C-22, and C-23) resonate between 115 and 145 ppm. The remaining aliphatic carbons of the steroidal nucleus and the side chain appear in the upfield region.

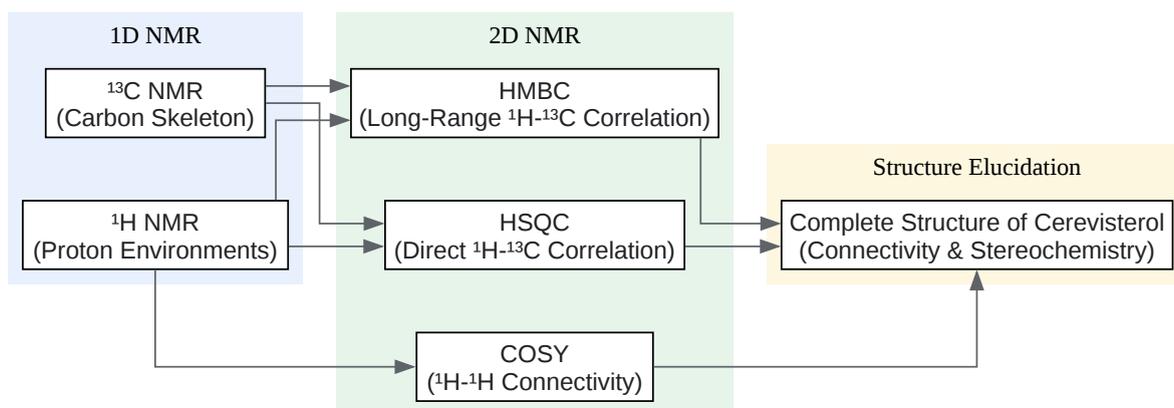
## 2D NMR Spectroscopy: Connecting the Dots for Complete Structural Elucidation

To overcome the signal overlap in 1D spectra and to definitively assign all  $^1\text{H}$  and  $^{13}\text{C}$  signals, a suite of 2D NMR experiments is essential.

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity within the spin systems of the steroidal rings and the side chain.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms ( $^1\text{H}$ - $^{13}\text{C}$ ). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of many carbon resonances based on their known proton assignments.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different spin systems identified by COSY and for assigning quaternary carbons that do not have any attached protons.

The following diagram illustrates the workflow for the structural elucidation of **Crevisterol** using 2D NMR.



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Workflow for **Crevisterol** structure elucidation using 2D NMR.

## Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Crevisterol** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- 1D Spectra Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}\{^1\text{H}\}$  NMR spectra.
- 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse sequences. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise ratio.
- Data Analysis: Process the spectra using appropriate software. Integrate  $^1\text{H}$  signals, and assign all  $^1\text{H}$  and  $^{13}\text{C}$  resonances by systematically analyzing the correlations in the 2D spectra.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which aids in its structural confirmation.

### High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry of **Crevisterol** typically shows a molecular ion peak  $[\text{M}]^+$  at  $m/z$  430.3447 (calculated for  $\text{C}_{28}\text{H}_{46}\text{O}_3$ ), confirming its molecular formula<sup>[1]</sup>. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

### Fragmentation Pattern

The mass spectrum of **Crevisterol** will exhibit characteristic fragmentation patterns for sterols, primarily involving the loss of water molecules from the hydroxyl groups and cleavage of the side chain. Key expected fragments include:

- $[\text{M} - \text{H}_2\text{O}]^+$ : Loss of one water molecule.
- $[\text{M} - 2\text{H}_2\text{O}]^+$ : Loss of two water molecules.
- $[\text{M} - 3\text{H}_2\text{O}]^+$ : Loss of all three water molecules.

- Side-chain cleavage: Fragmentation of the C17 side chain, leading to ions corresponding to the steroidal nucleus.

The following diagram illustrates the general workflow for mass spectrometric analysis.



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General workflow for mass spectrometry analysis of **Cerevisterol**.

## Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Cerevisterol** in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Ionization: Utilize an appropriate ionization source (e.g., ESI in positive ion mode).
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000). For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the molecular ion for collision-induced dissociation (CID).
- Data Interpretation: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and to identify the major fragment ions.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Characteristic Absorption Bands of Cerevisterol

The IR spectrum of **Cerevisterol** is expected to show strong absorptions corresponding to its hydroxyl and olefinic functional groups.

Table 3: Predicted IR Absorption Bands for **Cerevisterol**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
O-H (hydroxyl)	3500 - 3200	Strong, Broad	Stretching
C-H (sp <sup>3</sup> hybridized)	3000 - 2850	Strong	Stretching
C=C (alkene)	1680 - 1640	Medium-Weak	Stretching
C-O (hydroxyl)	1260 - 1000	Strong	Stretching

The broadness of the O-H stretching band is indicative of hydrogen bonding. The C=C stretching vibration may be weak due to the substitution pattern of the double bonds.

## Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of dry **Cerevisterol** powder with dry potassium bromide (KBr) and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- **Sample Spectrum:** Record the IR spectrum of the **Cerevisterol** sample.
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in **Cerevisterol**.

## Conclusion

The comprehensive spectroscopic analysis of **Cerevisterol** through NMR, MS, and IR techniques provides a complete and unambiguous structural characterization. This detailed understanding is fundamental for researchers and scientists working on the isolation, synthesis, and biological evaluation of this promising natural product. The methodologies and data presented in this guide serve as a valuable resource for the scientific community, facilitating further research and development in the field of natural product chemistry and drug discovery.

## References

- Grokipedia. **Cerevisterol**. [[Link](#)]
- PubChem. **Cerevisterol**. [[Link](#)]

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## Sources

- 1. Ergosta-7,22-Dien-3Beta,5Alpha,9Alpha-Trihydroxy-6-One | C<sub>28</sub>H<sub>44</sub>O<sub>4</sub> | CID 21772319 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Cerevisterol for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030100#spectroscopic-data-for-cerevisterol-nmr-ms-ir>]

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